molecular formula C19H20ClN3O2 B240757 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B240757
M. Wt: 357.8 g/mol
InChI Key: QYKRNNMRAXVIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that belongs to the family of Aurora kinase inhibitors. Aurora kinases are a group of serine/threonine kinases that play an essential role in cell division and mitosis. MLN8054 selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer, including breast, colon, and lung cancer.

Mechanism of Action

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer. Aurora A kinase plays an essential role in cell division and mitosis by regulating spindle assembly and chromosome segregation. Inhibition of Aurora A kinase by 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide results in cell cycle arrest, apoptosis, and inhibition of tumor growth. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A kinase. It has also been shown to inhibit tumor growth in preclinical models of cancer. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of Aurora A kinase, which makes it an attractive tool for studying the role of Aurora A kinase in cell division and mitosis. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has some limitations for lab experiments, such as its low solubility in aqueous solutions and its poor bioavailability.

Future Directions

For 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide research may include the development of more potent and selective Aurora A kinase inhibitors, the evaluation of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in combination with other chemotherapeutic agents, and the identification of biomarkers that can predict response to 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide treatment.

Synthesis Methods

The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, 3-(4-methylpiperazin-1-yl)benzoic acid, and 3-(4-methylpiperazin-1-yl)benzamide. These compounds are then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been described in detail in several publications, including the original patent application.

Scientific Research Applications

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. In preclinical studies, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors.

properties

Product Name

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-22-9-11-23(12-10-22)19(25)15-3-2-4-17(13-15)21-18(24)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3,(H,21,24)

InChI Key

QYKRNNMRAXVIIQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.